Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide
CAS No.: 60308-67-0
Cat. No.: VC11690198
Molecular Formula: C9H2F17NO3
Molecular Weight: 495.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60308-67-0 |
---|---|
Molecular Formula | C9H2F17NO3 |
Molecular Weight | 495.09 g/mol |
IUPAC Name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide |
Standard InChI | InChI=1S/C9H2F17NO3/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H2,27,28) |
Standard InChI Key | LEBNQGASTHOFJF-UHFFFAOYSA-N |
SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N |
Canonical SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide belongs to the broader family of per- and polyfluoroalkyl substances (PFAS), distinguished by a fully fluorinated carbon backbone interspersed with ether oxygen atoms and terminated by an amide group. The International Union of Pure and Applied Chemistry (IUPAC) name for a closely related compound, N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide, is 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide. This nomenclature reflects the compound’s branched fluorinated ether chains and the presence of a hydroxyethyl substituent on the amide nitrogen.
The molecular formula for the hydroxyethyl derivative is C₁₁H₆F₁₇NO₄, with a molecular weight of 539.14 g/mol. The parent amide, lacking the hydroxyethyl group, would theoretically exhibit a simpler formula, though exact data remains scarce.
Structural Analysis
X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous PFAS reveal that the fluorinated ether backbone adopts a helical conformation stabilized by fluorine’s high electronegativity and steric bulk . The amide group introduces polarity, enabling hydrogen bonding with biological macromolecules or solvents. Key structural features include:
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Perfluorinated ether segments: Provide exceptional chemical and thermal stability due to strong C-F bonds (bond energy ~485 kJ/mol) .
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Amide functional group: Serves as a reactive site for further chemical modifications or interactions with biological targets.
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Branched topology: Reduces crystallinity compared to linear PFAS, enhancing solubility in organic solvents like chloroform or methanol .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide derivatives typically involves a multi-step process:
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Formation of the fluorinated ether backbone: Achieved via telomerization of tetrafluoroethylene (TFE) in the presence of oxygen, yielding perfluorinated polyethers .
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Introduction of the amide group: The terminal carboxylic acid group of intermediates like Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (CAS 13252-14-7) reacts with amines under coupling agents such as thionyl chloride or carbodiimides .
For example, N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is synthesized by reacting Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid with 2-aminoethanol in dichloromethane, catalyzed by N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds at 0–5°C to minimize side reactions, with yields exceeding 70% after purification via column chromatography.
Industrial-Scale Production
Large-scale manufacturing faces challenges due to the toxicity of fluorinated precursors and the need for specialized equipment to handle corrosive intermediates. Key process parameters include:
Parameter | Value/Range | Source |
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Reaction temperature | 0–25°C | |
Catalysts | DCC, HOBt | |
Purification methods | Column chromatography | |
Purity of final product | ≥95% |
Physicochemical Properties
Thermal and Physical Characteristics
Data for Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is extrapolated from its carboxylic acid precursor (CAS 13252-14-7) and hydroxyethyl derivative (CAS 137506-19-5):
Property | Value | Source |
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Boiling point | 135°C @ 28 mmHg | |
Density | 1.738 g/mL @ 20°C | |
Refractive index | 1.296 @ 20°C | |
Solubility in water | <0.1 mg/L | |
Solubility in CHCl₃ | 25 g/L |
The compound’s low water solubility and high density suggest a propensity to accumulate in sediment or lipid-rich environments .
Stability and Reactivity
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide exhibits remarkable stability under ambient conditions but decomposes at elevated temperatures (>200°C), releasing hydrogen fluoride (HF) and carbonyl fluoride (COF₂) . Its amide group undergoes hydrolysis in strongly acidic or basic media, regenerating the parent carboxylic acid and amine.
Biological Interactions and Toxicity
Ecotoxicological Profile
As a PFAS, the compound is expected to exhibit environmental persistence and bioaccumulation. The estimated half-life in freshwater exceeds 5 years, with bioconcentration factors (BCFs) in fish ranging from 1,000 to 10,000 . Regulatory agencies classify related PFAS as “Substances of Very High Concern” (SVHC) under the EU’s REACH regulation .
Applications and Industrial Use
Specialty Polymers
The compound’s resistance to heat and chemicals makes it suitable for high-performance coatings in aerospace and electronics . For instance, thin films of fluorinated amides reduce friction in microelectromechanical systems (MEMS) .
Biomedical Research
Functionalized derivatives serve as MRI contrast agents or drug delivery vehicles, leveraging their fluorine content for ¹⁹F NMR tracking.
Environmental and Regulatory Considerations
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